molecular formula C13H22O B14407517 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- CAS No. 83467-82-7

7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-

Cat. No.: B14407517
CAS No.: 83467-82-7
M. Wt: 194.31 g/mol
InChI Key: AXRRGWQNXTXPAN-UHFFFAOYSA-N
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Description

7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- is an organic compound with the molecular formula C13H22O It is known for its use in the fragrance industry due to its pleasant scent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- can be achieved through various synthetic routes. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- often involves the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is widely used in the fragrance industry for its pleasant scent and in the production of perfumes and other scented products.

Mechanism of Action

The mechanism of action of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- involves its interaction with specific molecular targets. The compound’s carbonyl group can form hydrogen bonds with various receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interact with olfactory receptors, contributing to its use in fragrances.

Comparison with Similar Compounds

Similar Compounds

    4,8-Dimethyl-7-nonen-2-one: Another ketone with a similar structure and use in fragrances.

    4,8-Dimethylnonan-2-one: A related compound also used in the fragrance industry.

Uniqueness

7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- is unique due to its specific structure, which imparts distinct olfactory properties. Its ability to form specific interactions with olfactory receptors sets it apart from other similar compounds.

Properties

CAS No.

83467-82-7

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

4-ethenyl-4,8-dimethylnon-7-en-2-one

InChI

InChI=1S/C13H22O/c1-6-13(5,10-12(4)14)9-7-8-11(2)3/h6,8H,1,7,9-10H2,2-5H3

InChI Key

AXRRGWQNXTXPAN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CC(=O)C)C=C)C

Origin of Product

United States

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